Binding Affinity Comparison: p53-MDM2-IN-4 Versus Clinical MDM2 Antagonists for p53-MDM2 Interaction Inhibition
p53-MDM2-IN-4 inhibits the p53-MDM2/X protein-protein interaction with a Ki of 3.079 μM [1]. In cross-study comparison, this represents substantially weaker binding affinity than clinical-stage MDM2 antagonists: SAR405838 (MI-773) exhibits a Ki of 0.88 nM, representing a ~3,500-fold higher affinity ; idasanutlin (RG7388) inhibits p53-MDM2 binding with an IC50 of 6 nM (~500-fold more potent) [2]; and RG7112 demonstrates an IC50 of 18 nM [3].
| Evidence Dimension | Binding affinity (Ki) for p53-MDM2 interaction |
|---|---|
| Target Compound Data | Ki = 3.079 μM |
| Comparator Or Baseline | SAR405838: Ki = 0.88 nM; Idasanutlin: IC50 = 6 nM; RG7112: IC50 = 18 nM |
| Quantified Difference | SAR405838: ~3,500-fold higher affinity; Idasanutlin: ~500-fold more potent; RG7112: ~170-fold more potent |
| Conditions | Biochemical assay conditions; cross-study data compilation |
Why This Matters
The μM-range affinity positions p53-MDM2-IN-4 as a suitable early-stage tool compound for biochemical screening and scaffold optimization rather than a high-potency clinical candidate, guiding appropriate experimental design expectations.
- [1] MedChemExpress. p53-MDM2-IN-4 Technical Datasheet. CAS 350678-63-6; Ki = 3.079 μM. View Source
- [2] Ding Q, Zhang Z, Liu JJ, et al. Discovery of RG7388, a potent and selective p53-MDM2 inhibitor in clinical development. J Med Chem. 2013;56(14):5979-5983. View Source
- [3] Vu B, Wovkulich P, Pizzolato G, et al. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development. ACS Med Chem Lett. 2013;4(5):466-469. View Source
